molecular formula C10H14N4O B2977946 (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea CAS No. 1439894-55-9

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea

Cat. No.: B2977946
CAS No.: 1439894-55-9
M. Wt: 206.249
InChI Key: CRYQLFYNBOYPCV-MRVPVSSYSA-N
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Description

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea is a chemical compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a urea group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridin-2-ylamine and pyrrolidin-3-ylamine as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an intermediate urea derivative through a condensation reaction between the amine groups.

  • Catalysts and Conditions: The reaction is often catalyzed by acid or base catalysts and conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to accommodate the scale of production.

  • Purification: The product is purified through crystallization or chromatographic techniques to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrrolidine rings can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Strong nucleophiles such as alkyl halides, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, including hydroxylated or carboxylated forms.

  • Reduction Products: Reduced forms of the compound, often resulting in the formation of amines or alcohols.

  • Substitution Products: Substituted derivatives where the pyridine or pyrrolidine rings have been modified with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

  • Pathways: The compound can influence signaling pathways involved in cellular processes, such as apoptosis, cell proliferation, and metabolism.

Comparison with Similar Compounds

  • Pyridinylpiperazine: A compound with a similar pyridine ring structure, used as an adrenergic receptor antagonist.

  • Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in drug discovery.

  • Urea Derivatives: Various urea-based compounds with applications in agriculture, medicine, and industry.

Properties

IUPAC Name

1-pyridin-2-yl-3-[(3R)-pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYQLFYNBOYPCV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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